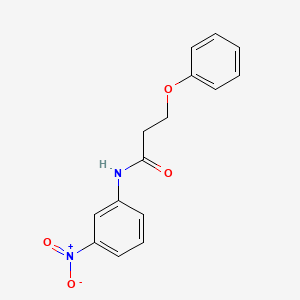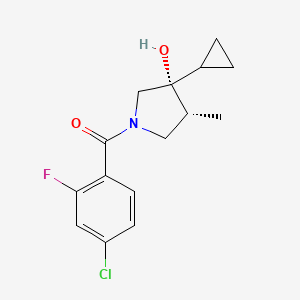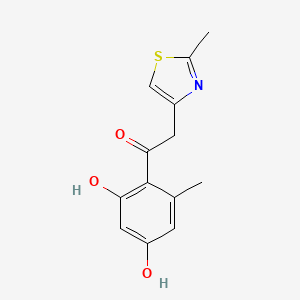
N-(3-nitrophenyl)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-nitrophenyl)-3-phenoxypropanamide and related compounds often involves nucleophilic substitution reactions, condensation, and amide formation. For instance, Gholivand et al. (2009) described the synthesis of a similar compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, by reacting 3-nitrobenzoyl phosphoramidic dichloride and tert-butyl amine, showcasing a method that could potentially be adapted for N-(3-nitrophenyl)-3-phenoxypropanamide synthesis (Gholivand, Mostaanzadeh, Koval’, Dušek, Erben, & Della Védova, 2009).
Molecular Structure Analysis
Crystal structure determination and spectroscopic techniques such as NMR and FTIR are pivotal in analyzing the molecular structure of N-(3-nitrophenyl)-3-phenoxypropanamide. For a related compound, the crystal structure revealed three symmetry-independent disordered molecules connected via intermolecular hydrogen bonds, providing insight into the molecular conformation and interactions that could be expected for N-(3-nitrophenyl)-3-phenoxypropanamide as well (Gholivand et al., 2009).
Chemical Reactions and Properties
N-(3-nitrophenyl)-3-phenoxypropanamide's functional groups make it a candidate for various chemical reactions, including nucleophilic addition, substitution reactions, and more. For example, Argilagos et al. (1998) explored the desulfurization of a similar nitro compound, leading to the formation of an intermediate with significant implications for understanding the chemical behavior of N-(3-nitrophenyl)-3-phenoxypropanamide in similar contexts (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure provide crucial information about how N-(3-nitrophenyl)-3-phenoxypropanamide behaves under different conditions. Saeed, Hussain, and Flörke (2008) detailed the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with structural similarities, highlighting the importance of intermolecular hydrogen bonding and molecular geometry in determining physical properties (Saeed, Hussain, & Flörke, 2008).
科学的研究の応用
Electrochemical Sensors and Material Science
EDTA-modified glassy carbon electrodes incorporating nitrophenyl-based compounds have been developed for potential use as metal sensors. The preparation involves electrochemical reduction and surface synthesis techniques, aiming to detect metal ions such as Pb 2+ through complexation on the electrode surface (Üstündağ & Solak, 2009).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, including nitro substituents, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These studies provide insights into how electron-withdrawing and electron-donating groups influence inhibition efficiency, with computational and experimental approaches revealing the adsorption behaviors and molecular interactions at play (Mishra et al., 2018).
Agricultural Chemistry
The effect of nitrous oxide on postharvest decay of grapes and its interaction with the phenylpropanoid pathway has been investigated, showing that while N2O does not directly inhibit Botrytis cinerea, it enhances disease resistance by affecting key metabolic pathways in grapes (Xu et al., 2019).
Organic Synthesis and Biological Applications
The synthesis of bisamides from 4-(4-nitrophenoxy)aniline and their antioxidant, DNA binding, and density functional studies have been carried out. This research contributes to the understanding of structure-property relationships and the biological potential of nitrophenyl-based compounds (Fatima et al., 2021).
特性
IUPAC Name |
N-(3-nitrophenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(9-10-21-14-7-2-1-3-8-14)16-12-5-4-6-13(11-12)17(19)20/h1-8,11H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBIGOREKFEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-3-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)



![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)
![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)